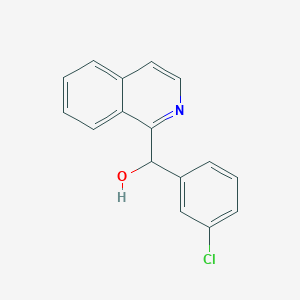
(3-chlorophenyl)(isoquinolin-1-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-chlorophenyl)(isoquinolin-1-yl)methanol is a chemical compound that features a chlorinated phenyl group and an isoquinoline moiety connected via a methanol linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-chlorophenyl)(isoquinolin-1-yl)methanol can be achieved through several methods. One common approach involves the hydroxymethylation of azaarenes with methanol under electrophotocatalytic conditions . This method typically employs a catalyst such as bis(triphenylphosphine)palladium chloride and involves the use of methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophotocatalytic processes, ensuring high yield and purity. The optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient production.
化学反应分析
Types of Reactions
(3-chlorophenyl)(isoquinolin-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Halogen substitution reactions can introduce different functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation reactions often employ reagents like chlorine or bromine under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学研究应用
(3-chlorophenyl)(isoquinolin-1-yl)methanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to bioactive molecules.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is utilized in the production of advanced materials and as a precursor in various chemical processes
作用机制
The mechanism of action of (3-chlorophenyl)(isoquinolin-1-yl)methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- (3-chlorophenyl)(3,4-dihydroquinolin-1-yl)methanone
- (6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol
Uniqueness
(3-chlorophenyl)(isoquinolin-1-yl)methanol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chlorinated phenyl group and an isoquinoline moiety makes it particularly valuable in medicinal chemistry and organic synthesis .
属性
分子式 |
C16H12ClNO |
|---|---|
分子量 |
269.72g/mol |
IUPAC 名称 |
(3-chlorophenyl)-isoquinolin-1-ylmethanol |
InChI |
InChI=1S/C16H12ClNO/c17-13-6-3-5-12(10-13)16(19)15-14-7-2-1-4-11(14)8-9-18-15/h1-10,16,19H |
InChI 键 |
YJKRUMZOULHZAT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CN=C2C(C3=CC(=CC=C3)Cl)O |
规范 SMILES |
C1=CC=C2C(=C1)C=CN=C2C(C3=CC(=CC=C3)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


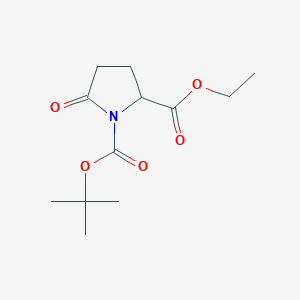
![5-[10-(2,3-Diethylpyridazino[1,6-a]benzimidazol-5-ium-5-yl)deca-4,6-diynyl]-2,3-diethylpyridazino[1,6-a]benzimidazol-5-ium](/img/structure/B492333.png)
![9-[(2-Propynylcarbamoyl)methyl]-2,3-(naphthalene-1,8-diyl)-4a-azonia-4,9-diaza-9H-fluorene](/img/structure/B492334.png)
![15-methyl-3,4-diaza-15-azoniaheptacyclo[17.7.1.02,18.04,16.05,14.07,12.023,27]heptacosa-1(26),2,5,7,9,11,13,15,17,19,21,23(27),24-tridecaene](/img/structure/B492335.png)
![2-ethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B492338.png)
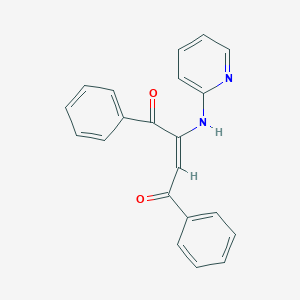
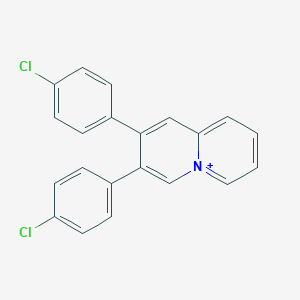

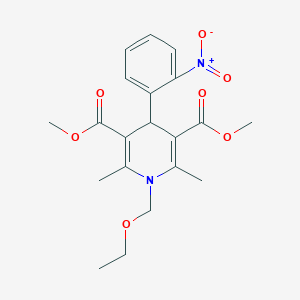

![3-oxo-1H,3H,4H-pyrido[2,1-c][1,4]oxazin-5-ium](/img/structure/B492348.png)
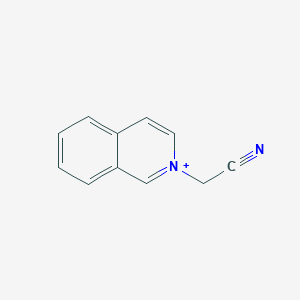
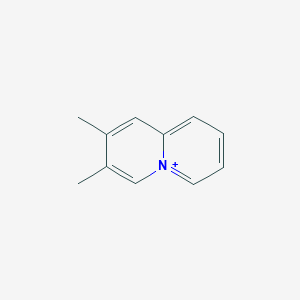
![1-[1-(4-bromophenyl)vinyl]pyridinium](/img/structure/B492353.png)
